Cas no 1017788-72-5 (5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole)
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine
- 2-(4-bromo-2-methylpyrazol-3-yl)ethanamine
- C-1902
- 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole
- 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethylamine
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- MDL: MFCD08449281
- Inchi: InChI=1S/C6H10BrN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2-3,8H2,1H3
- InChI Key: YYLDZUQDENGWQN-UHFFFAOYSA-N
- SMILES: CN1C(=C(C=N1)Br)CCN
Computed Properties
- Exact Mass: 203.00600
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 43.84000
- LogP: 1.38410
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111060-1g |
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanamine |
1017788-72-5 | 95% | 1g |
$712 | 2023-03-05 | |
| ChemScence | CS-0211965-250mg |
2-(4-Bromo-1-methyl-1h-pyrazol-5-yl)ethanamine |
1017788-72-5 | 250mg |
$339.0 | 2022-04-28 | ||
| ChemScence | CS-0211965-1g |
2-(4-Bromo-1-methyl-1h-pyrazol-5-yl)ethanamine |
1017788-72-5 | 1g |
$1053.0 | 2022-04-28 | ||
| Apollo Scientific | OR17548-250mg |
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole |
1017788-72-5 | 250mg |
£162.00 | 2025-02-19 | ||
| Apollo Scientific | OR17548-1g |
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole |
1017788-72-5 | 1g |
£502.00 | 2025-02-19 | ||
| abcr | AB468925-250 mg |
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine, min. 95%; . |
1017788-72-5 | 250mg |
€374.40 | 2023-04-21 | ||
| abcr | AB468925-1 g |
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine, min. 95%; . |
1017788-72-5 | 1g |
€1,019.10 | 2023-04-21 | ||
| TRC | A765183-10mg |
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole |
1017788-72-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A765183-50mg |
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole |
1017788-72-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | A765183-100mg |
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole |
1017788-72-5 | 100mg |
$ 230.00 | 2022-06-07 |
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole Suppliers
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole
Introduction to 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole (CAS No. 1017788-72-5)
5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole, identified by the CAS number 1017788-72-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyrazole core substituted with an aminoethyl group, a bromine atom, and a methyl group, making it a versatile scaffold for drug discovery and development. The unique structural attributes of this compound have garnered attention due to its potential applications in synthesizing novel therapeutic agents.
The pyrazole ring is a prominent pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the aminoethyl side chain introduces a polar and basic character to the molecule, which can enhance its binding affinity and solubility in biological systems. Additionally, the bromo substituent at the 4-position provides a handle for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties.
Recent advancements in drug design have highlighted the importance of pyrazole derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that compounds incorporating the pyrazole scaffold exhibit promising activities against infectious diseases, inflammatory disorders, and even certain types of cancer. The methyl group at the 1-position further fine-tunes the electronic properties of the molecule, influencing its reactivity and biological activity.
In the context of modern pharmaceutical research, 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole has been explored as a precursor for developing novel antimicrobial agents. The combination of the aminoethyl and bromo substituents suggests potential interactions with bacterial cell walls or metabolic pathways, making it a valuable candidate for combating resistant strains of pathogens. Furthermore, its structural flexibility allows for modifications that could enhance its efficacy while minimizing off-target effects.
The synthesis of 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole typically involves multi-step organic reactions, starting from commercially available pyrazole derivatives. The introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions, while bromination at the 4-position is commonly performed using brominating agents under controlled conditions. The final incorporation of the methyl group often employs alkylating reagents or metal-catalyzed reactions.
One of the most compelling aspects of this compound is its potential in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole core and its substituents can be designed to selectively inhibit specific kinases by binding to their active sites. Preliminary studies have suggested that derivatives of 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole exhibit inhibitory activity against certain kinases, making them attractive leads for further optimization.
The pharmacokinetic properties of 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole are also subjects of interest. The aminoethyl side chain can improve oral bioavailability by enhancing solubility in aqueous environments, while the bromo group may influence metabolic stability. These factors are critical for determining whether a compound will progress to clinical trials and ultimately reach patients in need.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole will remain at the forefront of drug discovery efforts. Their unique structural features offer a rich foundation for designing molecules with improved efficacy and selectivity. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
The future directions for investigating 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole include exploring its interactions with other biological targets beyond kinases. For example, it could be investigated for its potential as an antiviral or anti-inflammatory agent. Additionally, computational modeling techniques can be employed to predict how modifications to its structure might affect its biological activity, accelerating the drug discovery process.
In conclusion,5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole (CAS No. 1017788-72-5) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As our understanding of biological systems continues to evolve,this compound will undoubtedly play an important role in shaping the future of medicine.
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